molecular formula C12H16N4O6 B13818427 (S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid

(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid

Cat. No.: B13818427
M. Wt: 312.28 g/mol
InChI Key: GSIJNJVQPCUGSE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is a chiral amino acid derivative known for its applications in stereochemistry and analytical chemistry. This compound is often used in the derivatization of amino acids to facilitate their separation and analysis by chromatographic techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid typically involves the reaction of 2,4-dinitrofluorobenzene with an amino acid derivative. The reaction is carried out under alkaline conditions, often using sodium bicarbonate or triethylamine as a base. The reaction mixture is then subjected to chromatographic purification to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated chromatographic systems and high-throughput reactors ensures the efficient production of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Hydrazones and related compounds.

Scientific Research Applications

(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is widely used in scientific research for:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable derivatives with amino acids. The nitro groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets include primary amines, which react with the compound to form stable adducts. These reactions are often used to study the stereochemistry and reactivity of amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Amino-2-(2,4-dinitro-phenylamino)-hexanoic acid is unique due to its specific structure, which allows for the selective derivatization of amino acids. Its chiral nature makes it particularly useful in the separation of enantiomers, a critical aspect in the study of stereochemistry .

Properties

Molecular Formula

C12H16N4O6

Molecular Weight

312.28 g/mol

IUPAC Name

(2S)-6-amino-2-(2,4-dinitroanilino)hexanoic acid

InChI

InChI=1S/C12H16N4O6/c13-6-2-1-3-10(12(17)18)14-9-5-4-8(15(19)20)7-11(9)16(21)22/h4-5,7,10,14H,1-3,6,13H2,(H,17,18)/t10-/m0/s1

InChI Key

GSIJNJVQPCUGSE-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCCN)C(=O)O

Origin of Product

United States

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